Befiperide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Befiperide is a small molecule drug that acts as an agonist at serotonin 5-HT1 receptors. It was initially developed by AbbVie, Inc. for the treatment of behavioral and psychotic disorders. its development was discontinued after reaching Phase 1 clinical trials .
准备方法
The synthesis of Befiperide involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The synthesis begins with the formation of a substituted piperazine ring.
Introduction of the Benzofuran Moiety: The benzofuran group is introduced through a series of reactions involving halogenation and nucleophilic substitution.
Final Coupling: The final step involves coupling the piperazine and benzofuran intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound are not well-documented due to its discontinued status. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Befiperide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Befiperide has been explored for various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of serotonin receptor agonists.
Biology: Investigated for its effects on serotonin pathways and receptor binding.
Medicine: Explored for potential therapeutic applications in treating behavioral and psychotic disorders.
Industry: Limited industrial applications due to its discontinued status.
作用机制
Befiperide exerts its effects by acting as an agonist at serotonin 5-HT1 receptors. This interaction leads to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The primary molecular targets are the serotonin receptors located in the central nervous system .
相似化合物的比较
Befiperide can be compared with other serotonin receptor agonists, such as:
Buspirone: Another serotonin receptor agonist used for the treatment of anxiety disorders.
Sumatriptan: A serotonin receptor agonist used for the treatment of migraines.
Tegaserod: A serotonin receptor agonist used for the treatment of irritable bowel syndrome.
This compound is unique in its specific receptor binding profile and its discontinued status, which limits its availability for further research and development .
属性
CAS 编号 |
100927-14-8 |
---|---|
分子式 |
C25H31N3O2 |
分子量 |
405.5 g/mol |
IUPAC 名称 |
N-[2-[4-(1-benzofuran-7-yl)piperazin-1-yl]ethyl]-N-methyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H31N3O2/c1-19(2)20-7-9-22(10-8-20)25(29)26(3)12-13-27-14-16-28(17-15-27)23-6-4-5-21-11-18-30-24(21)23/h4-11,18-19H,12-17H2,1-3H3 |
InChI 键 |
XZHMFCUWVDUYBV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4 |
100927-14-8 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。